1E7-03 -

1E7-03

Catalog Number: EVT-257174
CAS Number:
Molecular Formula: C28H29N3O6
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1E7-03 is an inhibitor of HIV-1 transcription, by targeting host Protein Phosphatase-1 (PP1).
Overview

1E7-03 is a tetrahydroquinoline derivative that serves as an inhibitor of human immunodeficiency virus type 1 transcription. This compound specifically targets host protein phosphatase 1, a critical enzyme involved in various cellular processes, including those related to viral replication. The significance of 1E7-03 lies in its potential therapeutic applications against HIV, as it disrupts the interaction between the viral Tat protein and protein phosphatase 1, thereby inhibiting viral gene expression without inducing cytotoxicity at effective concentrations .

Source

1E7-03 was developed through research focused on identifying small molecule inhibitors that can effectively target host cellular mechanisms exploited by viruses. Its synthesis and characterization have been documented in various scientific studies, highlighting its role in modulating HIV transcription and its effects on immune responses in experimental models .

Classification

1E7-03 is classified as a low molecular weight compound with the following identifiers:

  • Chemical Name: Tetrahydroquinoline derivative
  • CAS Number: 1565845-92-2
  • Molecular Formula: C₁₄H₁₅N
    This classification places it within the broader category of antiviral agents, particularly those targeting host cell pathways to inhibit viral replication .
Synthesis Analysis

Methods

The synthesis of 1E7-03 involves several chemical reactions typical for creating tetrahydroquinoline derivatives. The process generally includes:

  1. Formation of the Tetrahydroquinoline Core: This is achieved through cyclization reactions involving appropriate precursors such as aniline derivatives and carbonyl compounds.
  2. Modification Steps: Subsequent steps may involve alkylation or acylation to introduce functional groups that enhance the compound's activity against protein phosphatase 1.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of 1E7-03 .

Molecular Structure Analysis

Structure

The molecular structure of 1E7-03 features a tetrahydroquinoline backbone, characterized by a fused bicyclic system containing nitrogen. This structure is essential for its interaction with protein phosphatase 1.

Data

  • Molecular Weight: Approximately 213.27 g/mol
  • Structural Formula:
C14H15N\text{C}_{14}\text{H}_{15}\text{N}

The specific arrangement of atoms within the tetrahydroquinoline framework contributes to its binding affinity for protein phosphatase 1, which is crucial for its inhibitory action against HIV transcription .

Chemical Reactions Analysis

Reactions

1E7-03 primarily engages in non-covalent interactions with protein phosphatase 1, leading to the inhibition of its activity. The key reactions include:

  • Binding Interaction: The compound binds to the active site or allosteric sites of protein phosphatase 1, preventing substrate access.
  • Disruption of Protein Interactions: It interferes with the interaction between the viral Tat protein and protein phosphatase 1, which is essential for HIV transcription regulation.

Technical Details

The inhibitory effect of 1E7-03 is quantified using assays that measure the enzyme's activity in the presence of varying concentrations of the compound, with an IC50 value reported at approximately 0.9 μM . These assays help elucidate the kinetics of inhibition and provide insights into the compound's potency.

Mechanism of Action

Process

The mechanism by which 1E7-03 exerts its antiviral effects involves several steps:

  1. Inhibition of Protein Phosphatase 1 Activity: By binding to protein phosphatase 1, 1E7-03 reduces its ability to dephosphorylate substrates involved in HIV transcription.
  2. Alteration of Viral Gene Expression: The inhibition leads to decreased phosphorylation levels of key proteins such as nucleophosmin and other transcription factors that facilitate HIV replication.

Data

Research indicates that treatment with 1E7-03 results in significant changes in phosphorylation profiles within host cells, impacting pathways critical for HIV transcription . This modulation is essential for controlling viral load in infected individuals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with biological macromolecules primarily through non-covalent interactions.

Relevant analyses often include spectral data (NMR, IR) confirming structural integrity and purity post-synthesis .

Applications

Scientific Uses

The primary application of 1E7-03 is in antiviral research, specifically targeting HIV infection. Its ability to inhibit viral transcription makes it a candidate for further development into therapeutic agents aimed at managing HIV/AIDS. Additionally, ongoing studies explore its potential role in modulating immune responses during viral infections, highlighting its versatility beyond just antiviral activity .

Introduction

HIV-1 Transcription and Viral Latency Mechanisms

HIV-1 persistence during antiretroviral therapy (ART) is primarily attributed to transcriptionally silent proviruses within resting CD4+ T cells. These latent reservoirs evade immune detection and resist ART, enabling viral rebound upon treatment interruption [8] . Key molecular barriers to HIV-1 transcription include:

  • Epigenetic silencing: Repressive histone marks (H3K27me3) and DNA methylation compact chromatin at the viral promoter .
  • Transcription factor exclusion: Nuclear absence of NF-κB/NFAT in resting T cells prevents initiation [8].
  • P-TEFb sequestration: The elongation factor P-TEFb (CDK9/Cyclin T1) is trapped in the inactive 7SK snRNP complex [8].
  • Tat insufficiency: Suboptimal Tat levels prevent recruitment of chromatin remodelers and elongation factors [3] .

Table 1: Molecular Barriers to HIV-1 Transcription in Latency

Barrier CategorySpecific MechanismsFunctional Consequence
Epigenetic RegulationNuc-1 positioning, H3K27 methylationBlocks RNA Pol II recruitment
Transcription FactorsCytoplasmic retention of NF-κB/NFATPrevents initiation complex formation
Elongation ControlP-TEFb sequestration in 7SK snRNPLimits Tat-mediated pause release
Viral Protein DynamicsLow Tat expressionFails to activate integrated proviruses

Role of Host Protein Phosphatase-1 (PP1) in HIV-1 Replication

PP1, a serine/threonine phosphatase, regulates HIV-1 replication through two Tat-dependent mechanisms:

  • CDK9 activation: PP1 dephosphorylates Thr-186 in CDK9’s T-loop, enabling kinase activity and transcriptional elongation [6].
  • Tat nuclear trafficking: The Tat RVxF motif (Q³⁵VCF³⁸) binds PP1’s hydrophobic groove, facilitating nuclear import of the complex [6] [2]. PP1-Tat interaction enhances processivity by recruiting PP1 to the viral promoter, counteracting CDK2-mediated inhibitory phosphorylation of Tat [6].

Table 2: PP1 Functions in HIV-1 Replication

PP1 ActionMolecular TargetDownstream Effect
DephosphorylationCDK9 (Thr-186)Activates kinase for Pol II CTD phosphorylation
Complex FormationTat (RVxF motif)Enhances nuclear shuttling of Tat
Chromatin RemodelingHDACs/Histone H3De-represses LTR via epigenetic modifications

Rationale for Targeting PP1-HIV-1 Tat Interaction

Disrupting PP1-Tat binding offers unique therapeutic advantages:

  • Host-targeted approach: Reduces vulnerability to viral mutational escape [6] [2].
  • Dual-phase inhibition: Blocks both Tat-mediated transcription (acute phase) and reactivation from latency (reservoir control) [8].
  • Synergy with LRAs: Complements latency-reversing agents by increasing "visible" reservoir for immune clearance .Proof-of-concept studies showed RVxF-mimetic peptides inhibit Tat-PP1 interaction but lacked drug-like properties, spurring development of small-molecule analogs like 1E7-03 [6].

Table 3: Comparison of HIV-1 Transcription-Targeting Strategies

StrategyMechanismLimitations
Direct Tat InhibitorsBlock TAR RNA bindingHigh mutation rate in Tat
P-TEFb ActivatorsDisrupt 7SK snRNPGlobal transcription activation
PP1-Tat Disruptors (1E7-03)Compete for RVxF sitePreserves PP1 housekeeping functions

Properties

Product Name

1E7-03

IUPAC Name

[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C28H29N3O6/c1-5-29-28(34)31-26(32)16(2)37-27(33)24-19-8-6-7-9-21(19)30-25-18(11-12-20(24)25)14-17-10-13-22(35-3)23(15-17)36-4/h6-10,13-16H,5,11-12H2,1-4H3,(H2,29,31,32,34)/b18-14+

InChI Key

PHJQCMBFMOQNFF-NBVRZTHBSA-N

SMILES

CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41

Solubility

Soluble in DMSO

Synonyms

1E703; 1E7 03; 1E7-03

Canonical SMILES

CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41

Isomeric SMILES

CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.